molecular formula C14H10Cl2N2OS2 B2554804 5-chloro-N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide CAS No. 865545-55-7

5-chloro-N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide

Cat. No. B2554804
CAS RN: 865545-55-7
M. Wt: 357.27
InChI Key: QPGZUBRMWLLENN-SAPNQHFASA-N
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Description

The compound “5-chloro-N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a thiophene ring, a benzothiazole ring, two chloro substituents, an ethyl group, and a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing different parts of the molecule. For example, the thiophene ring might be formed via a Paal-Knorr synthesis or similar method. The benzothiazole could be synthesized via a reaction of o-aminothiophenol with a suitable electrophile . The chloro substituents could be introduced via electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene and benzothiazole rings, which are aromatic and thus contribute to the compound’s stability. The chloro substituents are electron-withdrawing, which would affect the electron density and reactivity of the rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups and structural features. For example, the chloro substituents might be susceptible to nucleophilic aromatic substitution reactions. The carboxamide group could participate in various reactions, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the chloro substituents and the carboxamide group might increase its polarity, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Properties

A core aspect of research on 5-chloro-N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide revolves around its synthesis and structural analysis. Studies have detailed practical synthesis methods for related compounds and their structural characteristics. For instance, the synthesis of 5,5′-Methylene-bis(benzotriazole) was developed as part of a green chemistry initiative, emphasizing efficient and environmentally benign procedures (Gu et al., 2009). Similarly, the structural properties of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones were explored, shedding light on potential intermediates and reaction pathways (Issac & Tierney, 1996).

Biological and Pharmacological Potentials

The compound is related to families of chemicals that have been extensively studied for their biological and pharmacological activities. For example, imidazole derivatives, which share structural similarities, have been reviewed for their antitumor activity, providing insights into the potential biological properties of related compounds (Iradyan et al., 2009). The benzothiazole nucleus, a part of the chemical structure , is established in a wide variety of bioactive heterocycles and natural products, indicating the significant biological potential of this compound family (Sumit, Kumar, & Mishra, 2020).

Furthermore, the thiophene analogues of certain carcinogens have been synthesized and evaluated, revealing potential carcinogenicity and the importance of structural variations in determining biological activity (Ashby et al., 1978).

Chemical Groups and Synthesis of CNS Acting Drugs

The compound also shares structural attributes with chemical groups that serve as precursors for the synthesis of central nervous system (CNS) acting drugs. Literature reviews have identified functional chemical groups, including benzothiazole, as lead molecules for synthesizing compounds with CNS activity, suggesting potential avenues for therapeutic applications (Saganuwan, 2017).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific molecular targets in the body .

Safety and Hazards

As with any chemical compound, handling “5-chloro-N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide” would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or skin contact, and to use it only in a well-ventilated area .

Future Directions

The study and application of this compound could have various future directions. If it shows promising activity in biological assays, it could be further developed as a drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .

properties

IUPAC Name

5-chloro-N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2OS2/c1-2-18-12-8(15)4-3-5-9(12)21-14(18)17-13(19)10-6-7-11(16)20-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGZUBRMWLLENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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